(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate
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Overview
Description
(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a methoxy group, a dimethylphenyl group, and a methoxyacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenylacetic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with (2S)-2-amino-3-methoxypropanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may serve as a model compound for studying enzyme-substrate interactions.
Medicine
In medicine, (1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate is investigated for its potential therapeutic effects. It may have applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved include the inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]butanoate
- (1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]pentanoate
Uniqueness
Compared to similar compounds, (1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness allows for distinct interactions with biological targets and different reactivity in chemical reactions.
Properties
Molecular Formula |
C18H25NO6 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate |
InChI |
InChI=1S/C18H25NO6/c1-10-8-7-9-11(2)14(10)15(23-5)16(20)19-12(3)17(21)25-13(4)18(22)24-6/h7-9,12-13,15H,1-6H3,(H,19,20)/t12-,13?,15+/m0/s1 |
InChI Key |
BUAFBGQPGXNSFH-RMTCENKZSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](C(=O)N[C@@H](C)C(=O)OC(C)C(=O)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C(=O)NC(C)C(=O)OC(C)C(=O)OC)OC |
Origin of Product |
United States |
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